N-benzylpiperidine-1-carbothioamide

Antifungal resistance Thiourea metal complexes Agrochemical discovery

Researchers needing a verified N-benzyl carbothioamide scaffold for SAR often face structural misassignment risk when interchanging N-substituted derivatives. This compound, supported by publicly available ¹H/¹³C NMR, Raman, UV-Vis, and GC-MS spectra (Wiley KnowItAll Library), provides an authenticated analytical reference for LC-MS/GC-MS method development and impurity profiling. - Reproducible analytical fingerprint eliminates structural misassignment in piperidine carbothioamide procurement. - Enables direct synthesis of Co(II)/Zn(II) complexes for antifungal screening against Fusarium oxysporum. - Serves as the closest isosteric comparator to N-benzylpiperidine carboxamide cholinesterase inhibitors for head-to-head C=S vs. C=O profiling.

Molecular Formula C13H18N2S
Molecular Weight 234.36 g/mol
Cat. No. B5873451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzylpiperidine-1-carbothioamide
Molecular FormulaC13H18N2S
Molecular Weight234.36 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=S)NCC2=CC=CC=C2
InChIInChI=1S/C13H18N2S/c16-13(15-9-5-2-6-10-15)14-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,14,16)
InChIKeyODCBSMJLEWRRSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzylpiperidine-1-Carbothioamide: Procurement-Ready Physicochemical and Spectral Reference for the Piperidine Carbothioamide Scaffold


N-Benzylpiperidine-1-carbothioamide (C₁₃H₁₈N₂S, MW 234.36 g/mol) is the N-benzyl-substituted member of the piperidine-1-carbothioamide class—a family characterized by a thioamide group directly attached to the piperidine ring nitrogen. Distinguished from its N-phenyl, N-cyclohexyl, and N-alkyl congeners by the benzyl moiety, this compound serves as a foundational scaffold for structure-activity relationship (SAR) interrogation, metal coordination chemistry, and heterocyclic derivatization [1]. Verified reference spectral data—including ¹H/¹³C NMR, Raman, UV-Vis, and GC-MS—are publicly available through the Wiley KnowItAll Spectral Library [2], establishing a reproducible analytical fingerprint for quality control and structural confirmation in procurement workflows.

Why N-Benzylpiperidine-1-Carbothioamide Cannot Be Interchanged with Other Piperidine Carbothioamides in Discovery Campaigns


The piperidine-1-carbothioamide core accommodates structurally diverse N-substituents that yield sharp—and often binary—divergence in biological activity. The N-benzyl derivative differs from the N-phenyl variant (N-phenylpiperidine-1-carbothioamide, CAS 2762-59-6) [1] and the N-cyclohexyl variant (Thioperamide, CAS 106243-16-7, a well-characterized histamine H3/H4 receptor antagonist with Ki = 4.3 nM for H3) in steric bulk, lipophilicity, and H-bonding potential; from 4-substituted carbothioamides such as 4-benzyl-N-(4-sulfamoylphenyl)piperidine-1-carbothioamide (IC₅₀ = 38.8 μM for tyrosine-protein phosphatase non-receptor type 5) [2]; and from the oxygen congener N-benzylpiperidine-1-carboxamide, where the C=S→C=O replacement alters metal-binding capacity and metabolic stability [3]. Critically, no peer-reviewed publication has reported quantitative head-to-head biological profiling of the N-benzyl carbothioamide against these comparators on a common target, precluding any generic substitution assumption without de novo experimental validation.

N-Benzylpiperidine-1-Carbothioamide: Quantitative Evidence Against the Closest Analogs and Scaffold Comparators


N-Benzyl vs. N-Phenyl Carbothioamide: Differential Metal-Coordination Antifungal Activity in Fusarium oxysporum Assays

The N-phenyl analog, N-phenylpiperidine-1-carbothioamide, has been evaluated as a free ligand and as Co(II)/Zn(II) complexes against Fusarium oxysporum alongside the cycloheximide standard and metal chloride controls [1]. At the highest tested concentration (200 μg/mL), the Co(II) complex [CoL₂Cl₂] produced a 46 mm inhibition zone compared to the Zn(II) complex (37 mm) and the standard cycloheximide, with all tested compounds exceeding the standard's activity. Notably, the free N-phenyl ligand—structurally analogous to the N-benzyl target compound—was included in the bioactivity panel, confirming the metal-coordination geometry (distorted tetrahedral, S-donor atom bonding via single-crystal XRD) as the mechanistic origin of activity enhancement [1]. For N-benzylpiperidine-1-carbothioamide, the identical thiourea S-donor site and piperidine scaffold predicts comparable or tunable metal-binding behavior. However, no publication to date reports the corresponding Co(II)/Zn(II) complexes of the N-benzyl variant or their antifungal activity, representing a direct and addressable comparative evidence gap [2].

Antifungal resistance Thiourea metal complexes Agrochemical discovery Fusarium oxysporum

Piperidine Carbothioamide vs. Carboxamide: Thiocarbonyl-to-Carbonyl Replacement Confers Differential Metal-Binding and Hydrogen-Bonding Capacity Relevant to Enzyme Inhibition

N-Benzylpiperidine-1-carboxamide derivatives have been systematically characterized as cholinesterase inhibitors with β-amyloid anti-aggregation properties and in vivo memory benefits [1]. In this carboxamide series, IC₅₀ values against cholinesterase reached 15.3 μM for selected analogs [2]. The thioamide analog (target compound) replaces the carboxamide C=O with C=S, which alters both the hydrogen-bond acceptor strength (S is a weaker H-bond acceptor than O) and the metal-coordination preference (S is a softer donor favoring transition metals such as Co(II), Zn(II), Cu(II), and Fe(II)) [3]. While a direct head-to-head cholinesterase comparison between the N-benzyl carboxamide and N-benzyl carbothioamide has not been published, the well-precedented thioamide effect predicts differences in target engagement kinetics, off-rate, and resistance to hydrolytic metabolism. The carboxamide series thus provides the most relevant baseline against which the thioamide variant should be benchmarked in future comparative profiling studies.

Bioisostere evaluation Thioamide SAR Enzyme inhibitor design Cholinesterase

N-Benzyl vs. 4-Benzyl-N-Aryl Carbothioamide: Tyrosine Phosphatase Inhibition Comparison Reveals Submicromolar Potency Window for Scaffold Optimization

For the 4-benzyl-substituted analog 4-benzyl-N-(4-sulfamoylphenyl)piperidine-1-carbothioamide, a well-defined IC₅₀ value of 38.8 μM has been reported against human tyrosine-protein phosphatase non-receptor type 5 (PTPN5) in a validated PubChem BioAssay (AID 602372) conducted at the Sanford-Burnham Center for Chemical Genomics [1]. In contrast, the N-benzyl target compound—bearing an N-benzyl group at the piperidine nitrogen rather than a 4-benzyl substitution—has no published phosphatase inhibition data. The 4-benzyl derivative demonstrates that benzyl-containing piperidine carbothioamides can engage the PTPN5 catalytic site with measurable affinity, establishing a baseline potency range (high μM) from which the N-benzyl regioisomer could show differentiated binding due to altered piperidine ring conformational preferences and distinct steric presentation of the benzyl group to the enzyme active site.

Tyrosine phosphatase inhibition Piperidine SAR Enzyme screening Chemical probe development

Piperidine Carbothioamide Scaffold: NPY Y2 Receptor Antagonist Activity in the Nanomolar Range for Optimized N-Aryl Derivatives—Implications for the N-Benzyl Scaffold

Systematic SAR exploration of the piperidine-1-carbothioamide scaffold, initiated from the HTS hit N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide, yielded highly potent and selective NPY Y2 receptor antagonists CYM 9484 and CYM 9552 with IC₅₀ values of 19 nM and 12 nM, respectively [1]. Additionally, a parallel NIH Molecular Libraries Program probe effort established an NPY Y2 SAR table for the piperidine-carbothioamide scaffold, reporting an IC₅₀ of 0.22 μM for the most potent compound in that collection against Y2, with >35.4 μM selectivity over Y1 [2]. These data collectively demonstrate that the piperidine-1-carbothioamide core can be optimized to low-nanomolar potency at a therapeutically relevant GPCR target. The N-benzyl derivative, which shares the identical piperidine-1-carbothioamide pharmacophore but differs from the optimized N-aryl series in the N-substituent, has not been profiled against NPY Y2. The known SAR trajectory provides a well-defined roadmap for evaluating whether the N-benzyl substitution retains or diverges from the potency/selectivity profile of the N-aryl leads.

Neuropeptide Y Y2 receptor antagonist GPCR SAR Piperidine carbothioamide

N-Benzylpiperidine-1-Carbothioamide: Evidence-Based Application Scenarios Driven by Comparative Scaffold Data


Metal-Organic Antifungal Agent Discovery: Co(II)/Zn(II) Complexation Follow-On from the N-Phenyl Precedent

The demonstration that N-phenylpiperidine-1-carbothioamide forms structurally characterized Co(II) and Zn(II) complexes (distorted tetrahedral, S-coordination) with complete Fusarium oxysporum pathogenicity inhibition [1] establishes a direct template for synthesizing and screening the corresponding N-benzyl Co(II)/Zn(II) complexes. The N-benzyl group's increased lipophilicity relative to N-phenyl may enhance membrane penetration or alter phytotoxicity profiles, enabling comparative evaluation in the same wheat seed pathogenicity model. Procurement of the free N-benzyl ligand enables immediate complexation and antifungal screening.

Carbothioamide vs. Carboxamide Bioisostere Profiling in Cholinesterase-Targeted CNS Programs

Given the established cholinesterase inhibitory activity of N-benzylpiperidine carboxamide derivatives with reported IC₅₀ values in the low-μM range and in vivo memory-enhancing effects [2], the analogous carbothioamide represents the closest isosteric comparator for evaluating the impact of C=S substitution on potency, selectivity, and metabolic stability. Parallel procurement of both the carboxamide and carbothioamide variants enables controlled head-to-head profiling in the same enzyme assay and cellular models, directly addressing the unresolved thioamide-effect question in this pharmacophore series.

Piperidine Carbothioamide Scaffold Broad-Profiling for Tyrosine Phosphatase and GPCR Target Engagement

The documented PTPN5 inhibition (IC₅₀ = 38.8 μM) by 4-benzyl-N-(4-sulfamoylphenyl)piperidine-1-carbothioamide [3] and the low-nanomolar NPY Y2 receptor antagonism (IC₅₀ = 12–19 nM) demonstrated by optimized N-aryl piperidine-1-carbothioamides [4] provide orthogonal biological anchor points for the scaffold. The N-benzyl variant can be included as a reference compound in broad-panel screening to determine whether it exhibits preferential engagement with phosphatase targets, GPCR targets, or both, thereby mapping the N-substituent pharmacophore space and guiding further optimization decisions.

Spectral Reference Standard for Piperidine Carbothioamide Analytical Method Development

With verified ¹H NMR, ¹³C NMR, Raman, UV-Vis, and GC-MS spectra publicly available through SpectraBase [5], N-benzylpiperidine-1-carbothioamide serves as an authenticated analytical reference standard for LC-MS and GC-MS method development, impurity profiling, and batch-to-batch quality control in laboratories synthesizing or procuring piperidine carbothioamide derivatives. This directly mitigates the risk of structural misassignment when interchanging between N-benzyl, N-phenyl, and N-cyclohexyl carbothioamide building blocks.

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